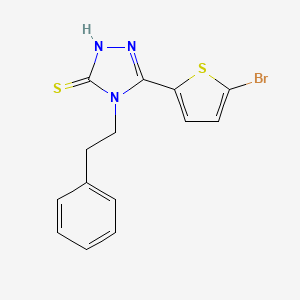
N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has been synthesized through various chemical processes and analyzed for its molecular structure, chemical reactions, and properties. The compound's potential multifunctional optical and piezoelectric applications have been explored due to its interesting physical and chemical characteristics.
Synthesis Analysis
A versatile approach for the synthesis of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide involves using CuI as a catalyst. Single crystals of the synthesized compound were grown using the slow evaporation solution technique, indicating a methodical approach to obtain the compound in a crystalline form suitable for further analyses (Goel et al., 2017).
Molecular Structure Analysis
The crystal structure of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide was determined using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21, showcasing the compound's molecular geometry and intermolecular interactions, including hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017).
Chemical Reactions and Properties
N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide participates in various chemical reactions due to its functional groups. The presence of the tetrazole ring and the benzamide moiety allows for specific interactions and reactions, contributing to its chemical versatility. The study by Goel et al. (2017) did not specify particular reactions but highlighted the structural stability and potential reactivity based on molecular analysis.
Physical Properties Analysis
The physical properties of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, such as optical band gap, UV cutoff wavelength, and piezoelectric coefficients, were determined through linear optical spectroscopy and dielectric measurements. These properties suggest its utility in optical and piezoelectric applications (Goel et al., 2017).
Chemical Properties Analysis
Analytical techniques such as Fourier transform IR, NMR, and high-resolution mass spectrometry were used for the identification of functional groups and confirmation of the compound's structure. These analyses provided detailed information on the chemical properties of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, confirming the presence of specific interactions and bonds that contribute to its stability and reactivity (Goel et al., 2017).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-2-4-13(5-3-12)10-17-16(22)14-6-8-15(9-7-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZGJRCHOGXKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)


![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)